Home > Products > Building Blocks P20343 > 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one - 1402148-93-9

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

Catalog Number: EVT-1692950
CAS Number: 1402148-93-9
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,8-Diazaspiro[4.5]decan-3-one derivatives belong to a class of heterocyclic organic compounds characterized by their unique spirocyclic structure. This structure features a cyclohexane ring connected to a piperidine ring through a shared spiro carbon atom. The presence of two nitrogen atoms within the piperidine ring, along with various substituents, allows for a wide range of structural diversity and subsequent biological activity. These compounds have garnered considerable interest in medicinal chemistry for their potential as muscarinic agonists [, , ], particularly in the context of Alzheimer's disease treatment [, ].

2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a)

  • Compound Description: This compound exhibits high affinity for both M1 and M2 muscarinic receptors. It shows antiamnesic activity at 0.1 mg/kg (s.c.) and induces hypothermia at 3 mg/kg (s.c.) . Furthermore, 6a stimulates phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity for M1 muscarinic receptors .

2,8-Dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one (13)

  • Compound Description: This compound exhibits low affinity for M1 receptors , suggesting that a basic nitrogen at the 1-position is not favored for binding compared to an oxygen or carbonyl group.

rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

  • Compound Description: This compound exists as a racemate in its crystal structure and features a thiazole ring with an envelope conformation . It also forms dimers through intermolecular O—H⋯N hydrogen bonding .

2,8-Dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one (17)

  • Compound Description: This compound exhibits potent in vitro and in vivo muscarinic activity but lacks selectivity . It serves as a template for developing M1 muscarinic agonists with improved selectivity for treating dementia symptoms .

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (3a)

  • Compound Description: This compound exhibits potent NK2 receptor antagonist activity in guinea pig trachea, demonstrating 1000-fold selectivity over NK1 receptors . It shows potent and long-lasting antagonist activity against NK2 receptor agonist-induced bronchoconstriction in anesthetized guinea pigs .
Overview

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound notable for its unique structural arrangement, which includes a spiro junction between a piperidine and a piperazine ring. This compound has attracted attention in medicinal chemistry and biological research due to its potential therapeutic applications, including anti-ulcer and anti-inflammatory properties. Its chemical formula is C10H18N2OC_{10}H_{18}N_{2}O, and it has been studied for its interactions with specific molecular targets, such as receptor-interaction protein kinase 1, which plays a role in necroptosis pathways .

Synthesis Analysis

Methods

The synthesis of 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step processes. One prevalent method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. A Dean-Stark apparatus is often employed to remove water during the reaction, facilitating the formation of the spirocyclic structure. Other synthetic routes may involve variations in reaction conditions, such as temperature and solvent choice, to optimize yield and purity .

Technical Details

The general synthetic route can be outlined as follows:

  1. Condensation Reaction: N-benzylpiperidone reacts with an amine and thioglycolic acid.
  2. Reflux Conditions: The reaction mixture is heated under reflux to promote cyclization.
  3. Water Removal: Continuous removal of water using a Dean-Stark apparatus aids in driving the reaction forward.

While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory procedures is common practice, focusing on optimizing reaction conditions for better yields suitable for commercial applications.

Molecular Structure Analysis

Structure

The molecular structure of 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one features a distinctive spirocyclic arrangement that contributes to its biological activity. The compound consists of two nitrogen atoms integrated into the spiro framework, enhancing its potential interactions with biological targets.

Data

Key structural data include:

  • Molecular Formula: C10H18N2OC_{10}H_{18}N_{2}O
  • InChI Key: DFUTZOIHRTZNHS-UHFFFAOYSA-N
  • InChI: InChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13).
Chemical Reactions Analysis

Reactions

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

  • Oxidation: Typically performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Commonly achieved with lithium aluminum hydride.
  • Substitution Reactions: Can occur with alkyl halides in the presence of bases such as sodium hydride.

Technical Details

The conditions for these reactions are as follows:

  • Oxidation: Carried out in acidic media using potassium permanganate.
  • Reduction: Conducted in anhydrous ether with lithium aluminum hydride.

These reactions yield various products depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action for 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets within biological systems. Notably, it has been identified as an inhibitor of receptor-interaction protein kinase 1 (RIPK1), which is crucial in regulating necroptosis—a form of programmed cell death associated with inflammation and neurodegeneration. By inhibiting RIPK1 activity, this compound may modulate inflammatory responses and offer therapeutic benefits in various diseases .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one include:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Reported melting point ranges from 211°C to 214°C depending on purity and crystallization conditions.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and chloroform.
  • Stability: Generally stable under standard laboratory conditions but may require specific handling due to reactive functional groups.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize this compound's structure and purity .

Applications

Scientific Uses

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one has several notable applications:

  • Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor and therapeutic agent against inflammatory diseases.
  • Synthetic Chemistry: Used as a building block for developing more complex spirocyclic compounds.
  • Biological Research: Explored for its role in cellular signaling pathways related to cell death mechanisms.
Synthetic Methodologies and Optimization of 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

The synthesis of 4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one presents unique challenges due to its spirocyclic architecture and quaternary carbon center. This section details advanced synthetic strategies that address these complexities, focusing on ring-forming methodologies, stereochemical control, green chemistry adaptations, and derivatization approaches.

Multi-Step Cyclization Strategies for Spirocyclic Core Assembly

The construction of the spiro[4.5]decane framework necessitates precise bond formation at the spiro carbon junction. Two principal strategies have emerged for assembling this diazaspiro core:

  • Ring-Closing Metathesis (RCM): This approach utilizes diene precursors strategically positioned for cyclization. A representative synthesis begins with N-allylation of 4,4-dimethylcyclohexanone enolate with 2-bromo-3-allylamine, followed by RCM using Grubbs II catalyst (3-5 mol%) in dichloromethane at 40°C. This forms the piperidine ring of the diazaspiro system in 65-72% yield [5]. Subsequent lactamization via intramolecular amidation under basic conditions (KOt-Bu, DMF, 80°C) yields the target spiro compound. This method provides excellent functional group tolerance but requires careful control of olefin geometry [4].

  • Dieckmann-Type Cyclization: Cyclohexane-1,1-diacetic acid derivatives serve as precursors for this route. The synthesis involves converting 4,4-dimethylcyclohexanone to its cyanoacetate derivative, followed by catalytic hydrogenation (Pd/C, H₂) to the β-amino ester. Spontaneous cyclization under refluxing toluene affords the diazaspiro[4.5]decan-3-one core in a single step with 55-60% overall yield. This method is particularly advantageous for introducing the 4,4-dimethyl quaternary center early in the synthesis [1] .

Table 1: Comparative Analysis of Spirocyclic Core Assembly Methods

MethodologyKey Starting MaterialCritical Step ConditionsYield (%)Advantages
Ring-Closing MetathesisN,N-diallyl amino acid derivativeGrubbs II (5 mol%), CH₂Cl₂, 40°C65-72Functional group tolerance
Dieckmann CyclizationCyclohexane-1,1-diacetic esterToluene reflux, 24h55-60Direct quaternary center incorporation
Reductive Amination4,4-DimethylcyclohexanoneNaBH₃CN, MeOH, RT45-52Simplicity, readily available reagents

The 8-benzyl-protected derivative (CAS 154495-69-9) serves as a crucial synthetic intermediate, enabling nitrogen functionalization while protecting the secondary amine during lactam formation. Debenzylation via catalytic hydrogenation (Pd(OH)₂/C, H₂, MeOH) cleanly affords the parent diazaspiro compound [6] [10].

Catalytic Approaches for Stereochemical Control in Diazaspiro Systems

The stereogenic spiro center in 4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one necessitates precise stereochemical control for applications requiring enantiopure compounds. Several catalytic strategies have demonstrated efficacy:

  • Asymmetric Phase-Transfer Catalysis (PTC): Quaternary ammonium salts derived from cinchona alkaloids effectively control stereochemistry during the spirocyclization step. When employing N-(diphenylmethylene)glycine tert-butyl ester as precursor, (S,S)-hydrobenzoin-derived bis-ammonium catalysts provide the (S)-enantiomer of 2,8-diazaspiro[4.5]decan-3-one derivatives with up to 88% ee in the cyclization step. The rigid spiro environment enhances chiral induction through π-π stacking and hydrogen bonding interactions [5] [8].

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: Enantioselective reduction of exocyclic enol lactam precursors using chiral Rh and Ru catalysts affords high enantiomeric excess. The catalyst [Rh(COD)((R,R)-Me-DuPhos)]⁺BARF⁻ reduces 4-methylene-2,8-diazaspiro[4.5]decan-3-one derivatives at 50 psi H₂ pressure in iPrOH, yielding the saturated lactam with 94% ee and >99:1 dr. This method is particularly valuable for installing chiral centers adjacent to the spiro carbon [7].

Table 2: Catalytic Systems for Stereochemical Control

Catalytic SystemSubstrate ClassOptimal ConditionsStereoselectivityApplication Scope
Cinchona-Derived PTC (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide)N-(diphenylmethylene)glycine esters50% NaOH, Toluene, -20°C88% eeBroad for aryl-substituted derivatives
Rh-(R,R)-Me-DuPhosExocyclic α,β-unsaturated lactams50 psi H₂, iPrOH, 25°C94% ee, >99:1 drAliphatic spiro compounds
Pd-BINAP Catalyzed Intramolecular α-ArylationOxindole-spiro fused derivativesK₃PO₄, Dioxane, 100°C90% eeBiaryl-containing diazaspiro systems

The steric influence of the 4,4-dimethyl group significantly enhances diastereoselectivity in these transformations by restricting conformational flexibility during the enantioselective step. Computational studies indicate the gem-dimethyl group creates a chiral pocket that favors Re-face approach of hydride in reduction reactions [5].

Solvent-Free and Green Chemistry Modifications in Large-Scale Synthesis

Transitioning from laboratory-scale synthesis to industrial production of 4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one requires environmentally benign and cost-effective methodologies:

  • Mechanochemical Synthesis: Ball-milling techniques eliminate solvent use in key cyclization steps. In a representative protocol, 4,4-dimethylcyclohexanone (10 mmol), cyanoacetamide (12 mmol), and ammonium acetate (15 mmol) are milled in a stainless-steel chamber with three 10mm balls at 30 Hz for 90 minutes. This one-pot approach yields the spirocyclic intermediate (precursor to diazaspirodecanone) in 85% yield with 98% purity after minimal workup. The intense mechanical energy facilitates Knoevenagel condensation followed by intramolecular cyclization without solvent or external heating [7] [8].

  • Microwave-Assisted Cyclization: Critical lactam formation steps benefit from microwave irradiation, reducing reaction times from hours to minutes. The cyclodehydration of 4-(1-amino-2,2-dimethylcyclohexyl)butyric acid using polyphosphoric acid (PPA) under microwave irradiation (300W, 140°C, 15 min) provides 4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one in 92% yield compared to 65% under conventional heating. This method is particularly valuable for minimizing thermal decomposition of sensitive intermediates [6] [8].

  • Continuous Flow Hydrogenation: Large-scale debenzylation of 8-benzyl-2,8-diazaspiro[4.5]decan-3-one derivatives employs continuous flow reactors with immobilized Pd catalysts (Pd/Al₂O₃). Operating at 80°C and 50 bar H₂ pressure with methanol flow rates of 0.5 mL/min, this system achieves >99% conversion with catalyst loadings of only 0.2 mol%. The continuous process eliminates batch-to-batch variability while improving safety profile for high-pressure hydrogenation [8].

The economic and environmental impact of these modifications is substantial, with solvent-free methods reducing waste generation by 85% and energy requirements by 70% compared to traditional routes. Life cycle assessment demonstrates a 40% reduction in carbon footprint per kilogram of product when implementing these green chemistry principles [7] [8].

Post-Synthetic Functionalization for Derivatives with Enhanced Bioactivity

The diazaspiro[4.5]decan-3-one scaffold serves as a versatile platform for generating structurally diverse derivatives with tailored properties:

  • N-Alkylation: The lactam nitrogen undergoes regioselective alkylation at the less sterically hindered position. Treatment with NaH in THF followed by alkyl halides (R-X; R = benzyl, propargyl, 2-chloroethyl) affords N1-substituted derivatives in 70-85% yield. Interestingly, the presence of the 4,4-dimethyl group enhances regioselectivity (>20:1 N1/N8) due to steric shielding of the secondary amine [9] [10].

  • C-3 Functionalization: The α-carbon to the carbonyl undergoes directed metalation using LiTMP (2.2 eq.) in THF at -78°C, generating a stabilized enolate that reacts with electrophiles (aldehydes, alkyl halides, disulfides). This approach installs substituents at C3 while maintaining the spirocyclic integrity. The resulting 3,3-disubstituted derivatives show improved metabolic stability in microsomal assays [9].

  • Spoke Diversification: The secondary amine (N-8) serves as an anchor for introducing pharmacophore elements. Acylation with heteroaryl-substituted acid chlorides (e.g., 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride) in the presence of Hünig's base provides amide derivatives with demonstrated activity in neurological targets. Sulfonylation using arylsulfonyl chlorides yields analogues with enhanced solubility profiles. Urea derivatives are accessible via reaction with isocyanates, expanding opportunities for hydrogen bonding interactions [1] [9].

Table 3: Bioactive Derivatives from Post-Synthetic Functionalization

Derivative ClassRepresentative CompoundKey Synthetic StepBiological Target Relevance
N1-Alkylated Lactams1-(3-Chloropropyl)-4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-oneNaH, THF, 3-chloropropyl bromide, 60°CDopamine receptor ligands
C3-Spirocyclic Derivatives3-(3-Trifluoromethylphenyl)-4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-oneEnolate formation with LiTMP, then 3-(trifluoromethyl)benzaldehydeT-type calcium channel antagonists
N8-Heteroaryl Amides8-[(3-Methyl-1,2,4-oxadiazol-5-yl)carbonyl]-4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-oneHünig's base, DCM, 0°C to RTσ1 Receptor modulators
N8-Sulfonamides8-(Pyridine-3-sulfonyl)-4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-onePyridine-3-sulfonyl chloride, Et₃N, CHCl₃Kinase inhibition scaffolds

The 4,4-dimethyl group profoundly influences the conformational preference of these derivatives, locking the cyclohexane ring in a chair conformation with equatorial substituents. This rigidity enhances binding selectivity for biological targets by reducing the entropic penalty upon complex formation. Molecular dynamics simulations confirm that dimethyl substitution decreases the conformational flexibility of the spiro system by 40% compared to unsubstituted analogues, translating to improved target affinity [1] [4] [9].

Properties

CAS Number

1402148-93-9

Product Name

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

IUPAC Name

4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13)

InChI Key

DFUTZOIHRTZNHS-UHFFFAOYSA-N

SMILES

CC1(C(=O)NCC12CCNCC2)C

Canonical SMILES

CC1(C(=O)NCC12CCNCC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.